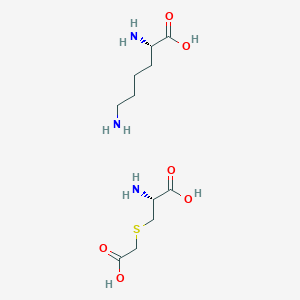
Carbocysteine lysine
Vue d'ensemble
Description
Carbocysteine lysine is a dipeptide . It is a mucolytic drug that alleviates respiratory symptoms and infections by reducing the viscosity of mucus, allowing it to be expelled . Carbocysteine is available as an oral preparation both, as SCMC and its lysine salt (SCMC-Lys). The lysine group is cleaved on gastric absorption to form the active drug SCMC .
Molecular Structure Analysis
Carbocysteine lysine has a molecular formula of C11H21N3O5S . The lysine group is cleaved on gastric absorption to form the
Applications De Recherche Scientifique
Mucolytic and Antioxidant Properties
Carbocysteine Lysine is a thioether mucolytic with antioxidant and anti-inflammatory activities . It has been shown to have anti-viral effects on human rhinovirus, RSV, and the influenza virus . It also interferes with upper airway ciliary motility, the first site of SARS-CoV-2 infection, leading to more effective mucus clearance and potential containment of viral spread towards the lower airway .
COVID-19 Therapy
Carbocysteine Lysine has been suggested as a strategy in COVID-19 therapy . It has positive effects in terms of limiting superimposed bacterial infection and reducing oxidative stress . It can be considered in both post-exposure prophylaxis and early-phase treatment of COVID-19 in combination with other agents .
COPD Treatment
Carbocysteine Lysine has been used in the treatment of Chronic Obstructive Pulmonary Disease (COPD) . It is able to modulate mucins and ciliary functions, counteract viral and bacterial infections, and offer cytoprotective effects . It also improves steroid responsiveness and exerts anti-inflammatory activity .
Asthma Treatment
Some studies have highlighted the ability of Carbocysteine to reduce the expression of TGF-β1 in lung tissues, blocking the remodeling of the airways in asthmatic mice .
Oral Absorption
Carbocysteine is well-absorbed when taken orally . Oral preparations of Carbocysteine, both as S-CMC and its lysine salt (S-CMC-Lys), are available .
Cough Treatment
Carbocysteine Lysine has been used in the treatment of cough associated with upper respiratory tract infections (URIs) .
Mécanisme D'action
Target of Action
Carbocysteine lysine primarily targets the mucus in the respiratory tract . It is used to alleviate respiratory symptoms and infections by reducing the viscosity of mucus, allowing it to be expelled . This is particularly beneficial in conditions associated with increased mucus viscosity, such as chronic obstructive pulmonary disease (COPD) and other respiratory conditions .
Mode of Action
Carbocysteine lysine interacts with its target, the mucus, by reducing its viscosity . It achieves this by modulating the properties of mucins and ciliary functions . This results in more effective mucus clearance and potential containment of viral spread towards the lower airway . Furthermore, it has been shown to have anti-viral effects on human rhinovirus, RSV, and the influenza virus .
Biochemical Pathways
Carbocysteine lysine affects the biochemical pathways related to mucus production and clearance. It has been shown to reduce the expression of TGF-β1 in lung tissues, blocking the remodeling of the airways . Additionally, it has been found to stimulate a CF transmembrane conductance regulator (CFTR)-like channel, resulting in a significant increase in chloride and glutathione (GSH) membrane flux .
Pharmacokinetics
Carbocysteine lysine is well-absorbed when taken orally . After oral administration, it rapidly penetrates into lung tissue and respiratory mucus . It is excreted in the urine as unchanged drug and metabolites .
Result of Action
The primary result of Carbocysteine lysine’s action is the reduction of sputum viscosity, which alleviates respiratory symptoms such as cough, dyspnea, and fatigue . By decreasing accumulated mucus in the respiratory tract, it prevents pulmonary infections, especially beneficial in preventing exacerbations of COPD caused by bacteria and viruses . It also offers cytoprotective effects by counteracting viral and bacterial infections as well as oxidative stress .
Action Environment
The action of Carbocysteine lysine can be influenced by environmental factors. For instance, its efficacy in reducing mucus viscosity and alleviating respiratory symptoms can be affected by the presence of respiratory infections . Furthermore, its anti-viral and anti-bacterial effects can be more pronounced in environments with a high prevalence of such pathogens .
Propriétés
IUPAC Name |
(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid;(2S)-2,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.C5H9NO4S/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-11-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10)/t5-;3-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGXGPWVLUSDSQ-RVZXSAGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.C([C@@H](C(=O)O)N)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964336 | |
| Record name | S-(Carboxymethyl)cysteine--lysine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbocysteine lysine | |
CAS RN |
49673-81-6 | |
| Record name | L-Lysine, compd. with S-(carboxymethyl)-L-cysteine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49673-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbocysteine lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049673816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(Carboxymethyl)cysteine--lysine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-lysine, compound with S-(carboxymethyl)-L-cysteine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBOCYSTEINE LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D1Y95PXXA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: SCMC-Lys primarily acts as a mucoregulator by modifying the structure and composition of mucus. It promotes the production of sialomucins, which are less viscous and more easily cleared from the airways, over fucomucins, which are more tenacious [, ]. Additionally, SCMC-Lys exhibits antioxidant and anti-inflammatory properties, further contributing to its beneficial effects in respiratory diseases like COPD [, , , ].
ANone: The provided research papers primarily focus on the pharmacological aspects of carbocysteine lysine. Specific data regarding its material compatibility and stability under various conditions is not available in these papers.
ANone: The provided research papers do not describe any catalytic properties of carbocysteine lysine. Its therapeutic efficacy is mainly attributed to its mucoregulatory, antioxidant, and anti-inflammatory activities.
ANone: While the provided research primarily focuses on in vitro and in vivo studies, one paper mentions the potential use of computational chemistry. It suggests exploring the use of Quantitative Structure-Activity Relationship (QSAR) models to understand the relationship between the structure of carbocysteine lysine and its biological activity [].
ANone: The research papers provided do not delve into the specific SAR of carbocysteine lysine. Further research is needed to understand how different structural modifications could impact its potency, selectivity, and overall efficacy.
ANone: While specific SHE regulations are not discussed in the research, the papers highlight the importance of responsible practices and risk minimization throughout the research and development of SCMC-Lys [].
ANone: Several studies demonstrate the efficacy of SCMC-Lys in COPD treatment. One study showed that continuous administration of SCMC-Lys significantly reduced the incidence of acute exacerbations in COPD patients compared to placebo []. Other studies reported improvements in lung function parameters, reduced sputum viscosity, and better symptom control in COPD patients treated with SCMC-Lys [, , ]. In vitro studies using human respiratory cells revealed SCMC-Lys's ability to enhance glutathione levels and protect cells from oxidative stress [, ].
ANone: While the research papers don't pinpoint specific biomarkers, they explore the relationship between SCMC-Lys and various biological factors involved in COPD pathogenesis. These include inflammatory markers like interleukin-6 and tumor necrosis factor-alpha, oxidative stress markers like reactive oxygen species, and lung function parameters like FEV1 [, ]. Further research focusing on identifying reliable biomarkers to predict treatment response and monitor efficacy would be valuable.
ANone: The research papers mention various techniques used to analyze SCMC-Lys and its effects, including spirometry for lung function assessment [], fluorometric analyses to measure glutathione and reactive oxygen species levels [, ], and PCR for studying gene expression related to the glutathione system [].
ANone: The research papers primarily focus on the clinical applications of SCMC-Lys. Data on its environmental impact and degradation pathways is not provided in these studies.
ANone: While the research papers acknowledge the importance of bioavailability for oral drug formulations, they do not provide specific details regarding the dissolution and solubility properties of carbocysteine lysine [, ].
ANone: Although the research papers utilize various analytical methods, specific details regarding their validation (accuracy, precision, specificity) are not provided [, ].
ANone: The provided research does not mention any specific immunogenic properties of carbocysteine lysine. Further research is needed to explore its potential impact on the immune system.
ANone: Information about interactions between carbocysteine lysine and drug transporters is not available in the provided research papers. Further investigation is necessary to understand if such interactions exist and their potential clinical implications.
ANone: The provided research does not elaborate on the potential of carbocysteine lysine to induce or inhibit drug-metabolizing enzymes. Further research could shed light on these aspects and their relevance for potential drug interactions.
ANone: Yes, several alternatives to carbocysteine lysine are available for managing respiratory diseases. These include other mucolytics like ambroxol hydrochloride [], as well as different drug classes like bronchodilators and inhaled corticosteroids, which are often used in combination with mucolytics for comprehensive COPD management [, ]. The choice of treatment depends on the individual patient's condition and needs.
ANone: The provided research papers do not provide specific details regarding the recycling and waste management of carbocysteine lysine. It's crucial to follow local regulations and guidelines for pharmaceutical waste disposal.
ANone: The research highlights the importance of access to cell culture models, animal models of respiratory diseases, and clinical trial networks to further investigate the mechanisms, efficacy, and safety of SCMC-Lys. Additionally, access to advanced analytical techniques, such as fluorimetry, PCR, and confocal microscopy, is essential for characterizing the compound and studying its effects at a cellular level [, , ].
ANone: While the provided research doesn't present a historical timeline, it highlights key findings that have shaped our understanding of SCMC-Lys. These include the discovery of its mucoregulatory properties, its antioxidant and anti-inflammatory effects, and its clinical efficacy in managing COPD exacerbations [, , ].
ANone: The study of SCMC-Lys exemplifies the benefits of interdisciplinary research. Collaboration between pulmonologists, pharmacologists, chemists, and cell biologists has been instrumental in elucidating its mechanisms of action, pharmacokinetics, and therapeutic potential [, , , ]. This collaborative approach is crucial for translating basic research findings into effective clinical applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



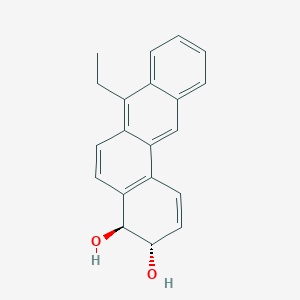
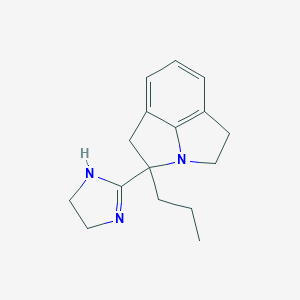


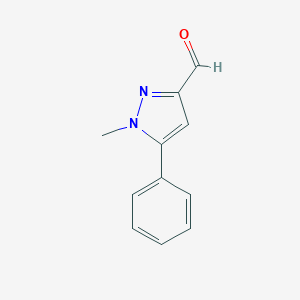
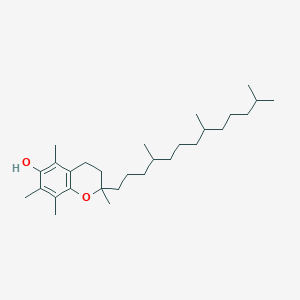
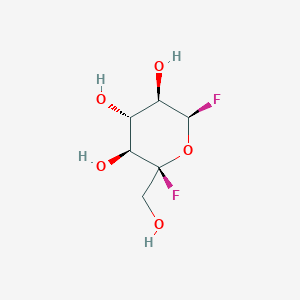

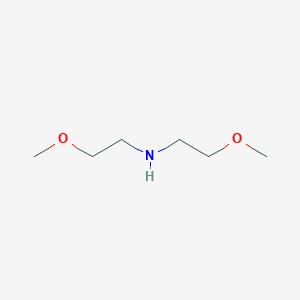
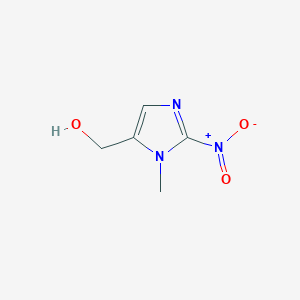


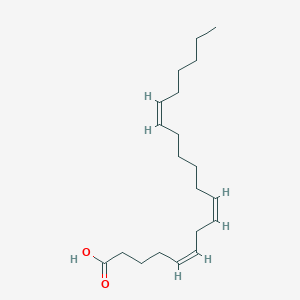
![t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate](/img/structure/B57059.png)